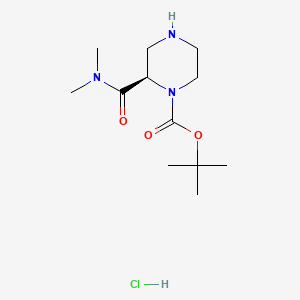
(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative. Piperazine-based compounds are known for their diverse biological activities and are frequently found in various pharmaceutical applications
Méthodes De Préparation
The synthesis of ®-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride typically involves the protection of the piperazine nitrogen atoms followed by selective functionalization. One common method includes the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with NaCN, gives the protected piperazine (S)-204 . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of flow reactors and microwave-assisted synthesis to improve efficiency .
Analyse Des Réactions Chimiques
®-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to remove protective groups or reduce functional groups.
Applications De Recherche Scientifique
This
Activité Biologique
(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS Number: 1217825-46-1) is a compound with significant biological activity, particularly in the context of cancer research. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄ClN₃O₃ |
| Molecular Weight | 293.79 g/mol |
| IUPAC Name | tert-butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate; hydrochloride |
| LogP | 1.352 |
| PSA (Polar Surface Area) | 61.88 Ų |
The compound exhibits pro-apoptotic activity across various cancer cell lines, including hematological malignancies such as chronic lymphocytic leukemia (CLL) and solid tumors. It functions as an autophagy inhibitor , impairing the fusion of autophagosomes with lysosomes, which is crucial for cellular degradation processes. This dual action enhances its efficacy against cancer cells by promoting apoptosis while simultaneously blocking survival pathways associated with autophagy .
Anti-Cancer Properties
Research indicates that this compound has demonstrated effectiveness in:
- Inducing Apoptosis : The compound has been shown to activate apoptotic pathways in various cancer models, leading to cell death.
- Inhibiting Autophagy : By disrupting autophagic flux, it increases the sensitivity of cancer cells to chemotherapy agents .
Case Studies
- Hematological Cancer Cells : In studies involving ex-vivo CLL cells, the compound exhibited significant pro-apoptotic effects, highlighting its potential as a therapeutic agent for blood cancers .
- Solid Tumor Cell Lines : The compound was tested on a range of solid tumor cell lines, demonstrating its ability to inhibit cell proliferation and induce cell death through both apoptosis and autophagy inhibition .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity. For instance, hybrid molecules combining microtubule-targeting properties with autophagy inhibition have been developed, suggesting a promising avenue for future drug design .
Propriétés
IUPAC Name |
tert-butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCLBCRUJZYOOS-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662671 |
Source


|
| Record name | tert-Butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217825-46-1 |
Source


|
| Record name | tert-Butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














